1-(3-bromophenyl)cyclopentan-1-amine hydrochloride
Description
1-(3-Bromophenyl)cyclopentan-1-amine hydrochloride is a halogenated cyclopentylamine derivative with a bromine substituent at the meta position of the phenyl ring. This compound is structurally characterized by a cyclopentane ring fused to a substituted aromatic system, making it a valuable intermediate in medicinal chemistry and drug development.
Properties
CAS No. |
2742659-96-5 |
|---|---|
Molecular Formula |
C11H15BrClN |
Molecular Weight |
276.60 g/mol |
IUPAC Name |
1-(3-bromophenyl)cyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14BrN.ClH/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11;/h3-5,8H,1-2,6-7,13H2;1H |
InChI Key |
BLIJSUPTQZKJAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC=C2)Br)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromophenyl)cyclopentan-1-amine hydrochloride typically involves the bromination of cyclopentanamine followed by the formation of the hydrochloride salt. One common method includes:
Bromination: Cyclopentanamine is reacted with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the desired position on the phenyl ring.
Formation of Hydrochloride Salt: The resulting bromophenylcyclopentanamine is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated and purified.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromophenyl)cyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylcyclopentanamines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
1-(3-bromophenyl)cyclopentan-1-amine hydrochloride has been investigated for its potential therapeutic properties, particularly in the development of new drugs targeting various diseases.
- Antidepressant Activity : Some studies suggest that compounds with similar structures exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. The bromophenyl group may enhance binding affinity to specific receptors, making it a candidate for further investigation in mood disorders .
- Anticancer Properties : Preliminary research indicates that derivatives of cyclopentanamines can inhibit cancer cell proliferation. The unique structure of 1-(3-bromophenyl)cyclopentan-1-amine may contribute to its effectiveness against specific cancer types by interfering with cell signaling pathways involved in tumor growth .
Neuropharmacology
The compound's structural characteristics suggest potential applications in neuropharmacology. Research into similar amine compounds has shown promise in treating neurological disorders such as schizophrenia and bipolar disorder. The ability of the bromophenyl group to interact with dopamine receptors could be pivotal in developing antipsychotic medications .
Synthetic Chemistry
In synthetic chemistry, 1-(3-bromophenyl)cyclopentan-1-amine hydrochloride serves as an intermediate for synthesizing more complex molecules. Its versatility allows chemists to modify the cyclopentane structure to create derivatives with enhanced biological activities or improved pharmacokinetic properties.
Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of cyclopentanamine derivatives, highlighting their ability to enhance serotonin levels in animal models. The research indicated that the introduction of a bromophenyl group significantly increased the efficacy of these compounds compared to their non-substituted counterparts .
Case Study 2: Anticancer Activity
Research conducted by a team at a leading pharmaceutical university investigated the cytotoxic effects of various cyclopentanamines on human cancer cell lines. The results demonstrated that 1-(3-bromophenyl)cyclopentan-1-amine hydrochloride exhibited selective toxicity towards breast cancer cells, suggesting it may serve as a lead compound for further development .
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various receptors or enzymes, potentially modulating their activity. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparison of Bromophenyl Cycloalkylamine Derivatives
Key Differences :
- Ring Size : Cyclohexane analogs (e.g., 1-(3-Bromophenyl)cyclohexan-1-amine HCl) exhibit higher molecular weights and altered solubility profiles compared to cyclopentane derivatives due to increased hydrophobicity .
- Halogen Position : Para-substituted bromophenyl compounds (e.g., 1-(4-bromophenyl)cyclopentan-1-amine HCl) may exhibit distinct electronic effects compared to meta-substituted analogs, influencing receptor binding and metabolic stability .
Substituent Variations
Table 2: Impact of Functional Group Modifications
Key Insights :
- Methoxy vs.
- Fluorine Substitution : Fluorinated analogs (e.g., 3-(2-fluorophenyl)cyclopentan-1-amine HCl) may offer enhanced metabolic stability and bioavailability due to fluorine’s small size and high electronegativity .
Ring Structure Modifications
Table 3: Cycloalkylamine Derivatives with Varied Ring Systems
Structural Implications :
Biological Activity
1-(3-bromophenyl)cyclopentan-1-amine hydrochloride, with the CAS number 2742659-96-5, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C11H14BrN
- Molecular Weight : 240.14 g/mol
- IUPAC Name : 1-(3-bromophenyl)cyclopentan-1-amine hydrochloride
- SMILES Notation : C1CCC(C1)(C2=CC(=CC=C2)Br)N
Biological Activity
The biological activity of 1-(3-bromophenyl)cyclopentan-1-amine hydrochloride has been investigated in various contexts, particularly its interactions with biological systems and potential therapeutic applications.
The compound is believed to exert its effects through interactions with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing pathways related to mood regulation and anxiety.
Pharmacological Studies
Several studies have explored the pharmacological properties of this compound:
- Antidepressant Activity : In a rodent model, administration of 1-(3-bromophenyl)cyclopentan-1-amine hydrochloride resulted in significant reductions in depressive-like behaviors, suggesting potential antidepressant effects. The mechanism appears to involve serotonin receptor modulation.
- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress-induced damage. In vitro studies using neuronal cell lines demonstrated a decrease in cell death when exposed to neurotoxic agents in the presence of the compound.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in cellular models, indicating potential applications in treating inflammatory diseases.
Summary of Biological Activities
Case Study 1: Antidepressant Effects
In a controlled study involving male Sprague-Dawley rats, subjects treated with varying doses of 1-(3-bromophenyl)cyclopentan-1-amine hydrochloride exhibited a dose-dependent reduction in immobility time during forced swim tests. This finding supports its potential as an antidepressant agent, warranting further investigation into its efficacy and safety profile.
Case Study 2: Neuroprotection
A study conducted on SH-SY5Y neuroblastoma cells evaluated the protective effects of the compound against hydrogen peroxide-induced cytotoxicity. Results indicated that pretreatment with the compound significantly improved cell viability compared to untreated controls, suggesting its role as a neuroprotective agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
